3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C24H23N3O5/c1-29-20-8-6-5-7-19(20)27-14-25-17-13-16(9-10-18(17)27)26-24(28)15-11-21(30-2)23(32-4)22(12-15)31-3/h5-14H,1-4H3,(H,26,28) |
InChI Key |
VSIURZGVBWOVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for 1-(2-Methoxyphenyl) Substitution
The introduction of the 2-methoxyphenyl group at the 1-position of benzimidazole employs a copper-catalyzed Ullmann coupling.
Procedure :
-
Starting Material : 5-Nitro-1H-benzimidazole (1.0 equiv).
-
Reagents : 2-Iodoanisole (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), KCO (2.0 equiv).
-
Solvent : DMSO, 110°C, 24 h under N.
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Insight : The electron-rich 2-methoxyphenyl group enhances coupling efficiency compared to unsubstituted aryl halides.
Cyclization via Acid-Catalyzed Condensation
Benzimidazole formation typically involves cyclizing o-phenylenediamine derivatives. For the 5-nitro intermediate:
Procedure :
-
Reactants : 4-Nitro-o-phenylenediamine (1.0 equiv), 2-methoxyphenylboronic acid (1.1 equiv).
-
Conditions : Polyphosphoric acid, 150°C, 6 h.
Mechanistic Note : The nitro group directs electrophilic substitution, favoring cyclization at the 5-position.
Functionalization of the Benzimidazole Amine
Nitro Reduction to Amine
Catalytic Hydrogenation :
-
Substrate : 1-(2-Methoxyphenyl)-5-nitro-1H-benzimidazole.
-
Conditions : H (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 12 h.
Alternative Method (Fe/AcOH) :
Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
Acyl Chloride Preparation
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride :
Amide Bond Formation
Procedure :
-
Reactants : 1-(2-Methoxyphenyl)-1H-benzimidazol-5-amine (1.0 equiv), 3,4,5-trimethoxybenzoyl chloride (1.1 equiv).
-
Base : Triethylamine (2.0 equiv).
-
Solvent : Anhydrous CHCl, reflux, 5 h.
-
Workup : Washed with 1M HCl and saturated NaHCO, dried (NaSO), concentrated.
Optimization : Excess acyl chloride ensures complete reaction, while triethylamine scavenges HCl, preventing protonation of the amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, DMSO, 110°C | 68–72 | 95 |
| Nitro Reduction (H) | Pd/C, EtOH | 92 | 99 |
| Amide Coupling | CHCl, reflux | 84 | 98 |
Key Takeaway : Catalytic hydrogenation outperforms Fe/AcOH in yield and scalability.
Challenges and Troubleshooting
Byproduct Formation in Ullmann Coupling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is C17H19N2O5. The compound is characterized by:
- Three methoxy groups : These groups enhance the compound's lipophilicity and bioavailability.
- Amide linkage : This functional group is crucial for the compound's interaction with biological targets.
- Benzimidazole moiety : This structure is often associated with significant pharmacological properties.
The geometric arrangement of the amide plane relative to the 2-methoxybenzene ring is approximately 41.5°, which may influence its biological interactions significantly.
Research indicates that 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide exhibits a range of biological activities that could be harnessed for therapeutic purposes. Key areas of interest include:
- Anti-inflammatory properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
- Anti-cancer activity : Preliminary studies suggest that the compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor growth.
Interaction Studies
Understanding how 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically assess binding affinities to various proteins or enzymes relevant to disease pathways. Early data suggest promising interactions that warrant further investigation.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit the function of certain kinases or other signaling molecules, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
PBX2 (3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]Pyrrolo[1,2-d][1,4]Oxazin-7-yl)Benzamide)
- Functional Difference: PBX2 incorporates a pyrrolo-oxazinone ring instead of a benzimidazole, reducing hydrogen-bonding donor capacity compared to the target compound’s benzimidazole NH group. No direct pharmacological data for PBX2 are reported, but its structural class has been studied in receptor modulation contexts .
N-(3-(2-(Aroyl)Hydrazinyl)-3-Oxo-1-(3,4,5-Trimethoxyphenyl)Prop-1-En-2-yl)-3,4,5-Trimethoxybenzamide ()
- Synthesis : Both compounds utilize hydrazide intermediates. The target compound’s benzimidazole synthesis (e.g., via Na₂S₂O₅-mediated cyclization in DMF, as in ) contrasts with the oxazolone-based route for this analogue.
Benzimidazole Derivatives
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a-3b, )
- Core Structure : These derivatives feature a benzimidazol-2-yl group, whereas the target compound has a 1-(2-methoxyphenyl)-substituted benzimidazol-5-yl group.
Piperazine Derivatives with 2-Methoxyphenyl Groups (HBK14-HBK19, )
- Pharmacophore Comparison: HBK14-HBK19 contain 2-methoxyphenyl-piperazine moieties linked to phenoxyalkyl chains. While the target compound lacks a piperazine ring, the shared 2-methoxyphenyl group suggests possible overlap in target selectivity (e.g., neurotransmitter receptors).
- Activity Profile : Piperazine derivatives are often explored for CNS activity, whereas benzimidazole-benzamide hybrids may prioritize kinase or protease inhibition .
AH-7921 (3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide, )
- Structural Contrast: AH-7921’s dichlorobenzamide and dimethylamino-cyclohexyl groups differ significantly from the target compound’s trimethoxy and benzimidazole groups.
- Pharmacological Implications : AH-7921’s opioid receptor activity highlights how benzamide substituents dictate target specificity. The target compound’s trimethoxy group may redirect activity toward tubulin or estrogen receptors, as seen in other trimethoxy analogues .
Biological Activity
3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure
The molecular formula for the compound is . The key features of its structure include:
- Benzimidazole core : A bicyclic structure that contributes to its biological activity.
- Methoxy groups : Three methoxy groups positioned on the aromatic rings enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| U-937 (Monocytic Leukemia) | 12.34 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.50 | Cell cycle arrest |
The compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. In vitro assays demonstrated efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate potential for further development as an antimicrobial agent .
Case Studies
- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at concentrations above 10 µM .
- Case Study on Leukemia : A study examining U-937 cells revealed that the compound inhibited cell growth significantly at low micromolar concentrations, suggesting its potential use as a therapeutic agent in leukemia treatment .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Apoptotic Induction : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cell lines, leading to reduced proliferation rates.
- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, there was an enhanced cytotoxic effect observed in vitro .
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling a benzimidazole intermediate (e.g., 1-(2-methoxyphenyl)-1H-benzimidazol-5-amine) with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous dichloromethane or tetrahydrofuran, using triethylamine as a base . Post-reaction, purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures removal of unreacted starting materials. Structural validation employs:
- 1H/13C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm, singlet) and benzamide carbonyl (δ ~164 ppm in 13C NMR) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C28H26N3O5: 508.1865; observed: 508.1868) .
- HPLC Purity : ≥95% purity threshold using UV detection at 254 nm .
Q. How does crystallography aid in confirming the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves the 3D arrangement, particularly the benzimidazole-benzamide dihedral angle and hydrogen-bonding networks. For example, related benzamide-thiadiazole derivatives exhibit intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with R-factor < 0.05 for reliable validation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide modifications to enhance P-glycoprotein (P-gp) inhibitory activity?
Methodological Answer: The 3,4,5-trimethoxybenzamide scaffold is critical for P-gp inhibition. Key modifications include:
- Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro) to the aniline moiety improves IC50 values (e.g., 1.4 µM vs. 20 µM for unmodified analogs) .
- Demethylation : Removing one methoxy group from the A-ring reduces activity, highlighting the necessity of the 3,4,5-trimethoxy motif .
Table 1: SAR of Selected Derivatives
| Substituent (R1) | IC50 (µM) | Notes |
|---|---|---|
| 2-Nitrophenyl | 1.4 | Optimal electron withdrawal |
| 4-Methylphenyl | 8.2 | Steric hindrance reduces affinity |
| 3,4-Dimethoxy | 15.7 | Loss of one methoxy decreases activity |
Q. How can isotopic labeling (e.g., tritiation) be applied to study pharmacokinetics?
Methodological Answer: Radiolabeling involves introducing tritium ([3H]) via catalytic hydrogenation of a propargyl precursor. For example, VUF15485 (a structurally similar benzamide) was labeled with tritium at the allylic position, achieving specific activity >20 Ci/mmol . Validation steps include:
- Radio-HPLC : Co-elution with unlabeled standard confirms radiochemical purity.
- Autoradiography : Tissue distribution studies in model organisms (e.g., rodents) quantify blood-brain barrier penetration .
Q. What computational strategies predict binding modes to biological targets like tubulin or kinases?
Methodological Answer: Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) model interactions:
- Tubulin Binding : The trimethoxybenzamide moiety occupies the colchicine site, with methoxy groups forming van der Waals contacts at β-tubulin’s T7 loop .
- Kinase Inhibition : Benzimidazole nitrogen atoms coordinate with ATP-binding site residues (e.g., hinge region of EGFR kinase). Free energy calculations (MM-GBSA) estimate ΔGbinding < −8 kcal/mol for high-affinity derivatives .
Q. How do hydrogen-bonding patterns in the solid state influence solubility and stability?
Methodological Answer: Graph set analysis (Etter’s rules) classifies H-bond motifs:
- Motif C(6) : Chains formed by N–H···O bonds between benzamide carbonyl and adjacent benzimidazole NH groups enhance crystalline stability .
- Solubility Impact : Strong intra-molecular H-bonds reduce aqueous solubility (logP ~3.5), necessitating formulation with cyclodextrins or lipid nanoparticles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
